Product packaging for Cyclopentyl(quinolin-2-YL)methanamine(Cat. No.:CAS No. 1159983-15-9)

Cyclopentyl(quinolin-2-YL)methanamine

Cat. No.: B11879390
CAS No.: 1159983-15-9
M. Wt: 226.32 g/mol
InChI Key: LUXUJWKUOGNQTI-UHFFFAOYSA-N
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Description

Cyclopentyl(quinolin-2-yl)methanamine (CAS 1159983-15-9) is a chemical compound with the molecular formula C₁₅H₁₈N₂ and a molecular weight of 226.32 g/mol . This compound serves as a valuable synthetic intermediate in pharmaceutical research and development, particularly in the synthesis of biologically active molecules . Its structural features support binding to specific enzyme targets, making it a useful building block in medicinal chemistry for optimizing novel drug candidates . Research indicates that quinoline-based structures, including this compound, are being investigated for their ability to modulate sarco/endoplasmic reticulum calcium ATPase (SERCA) activity, a key target for potential therapeutic interventions in diseases such as diabetes and neurodegenerative disorders . It is also employed in the development of kinase inhibitors and central nervous system (CNS) agents, as well as in studies of receptor agonists and antagonists due to its affinity for certain neurotransmitter pathways . This compound is commonly found in early-stage drug discovery programs, including those focused on anti-inflammatory and neurodegenerative disease treatments . Handling and Safety: This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Refer to the Safety Data Sheet for comprehensive handling instructions. It is recommended to store the product in a dark place under an inert atmosphere at 2-8°C . Key Specifications: • CAS Number: 1159983-15-9 • Molecular Formula: C₁₅H₁₈N₂ • Molecular Weight: 226.32 g/mol • Storage Conditions: 2-8°C, protect from light, inert atmosphere

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18N2 B11879390 Cyclopentyl(quinolin-2-YL)methanamine CAS No. 1159983-15-9

Properties

CAS No.

1159983-15-9

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

cyclopentyl(quinolin-2-yl)methanamine

InChI

InChI=1S/C15H18N2/c16-15(12-6-1-2-7-12)14-10-9-11-5-3-4-8-13(11)17-14/h3-5,8-10,12,15H,1-2,6-7,16H2

InChI Key

LUXUJWKUOGNQTI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C2=NC3=CC=CC=C3C=C2)N

Origin of Product

United States

Structural Elucidation and Conformational Analysis in Research Contexts

X-ray Crystallographic Analysis of Metal Complexes Derived from N-Cyclopentyl-1-(quinolin-2-yl)methanimine Ligands

Spectroscopic Characterization (NMR, Mass Spectrometry) in Synthetic Verification

The synthesis of a novel compound is typically verified through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques provide critical information about the molecular structure, connectivity, and mass. For quinoline (B57606) derivatives, NMR and MS are routinely used for characterization. mdpi.comresearchgate.net

Public chemical databases, such as PubChem, list Cyclopentyl(quinolin-2-YL)methanamine and provide predicted mass spectrometry data. uni.lu However, these are computational predictions and not experimental results.

Table 1: Predicted Mass Spectrometry Data for this compound

Adduct m/z
[M+H]+ 227.15428
[M+Na]+ 249.13622
[M-H]- 225.13972
[M+NH4]+ 244.18082
[M+K]+ 265.11016
[M+H-H2O]+ 209.14426
[M+HCOO]- 271.14520
[M+CH3COO]- 285.16085

Data sourced from PubChem and are computationally predicted. uni.lu

Experimental NMR and mass spectrometry data from dedicated synthesis and characterization studies of this compound are not available in the reviewed literature.

Computational and Theoretical Studies on Molecular Conformation and Ligand-Target Interactions

Computational chemistry offers valuable insights into molecular properties, such as stable conformations and potential interactions with biological targets. Methods like Density Functional Theory (DFT) are often employed to study the electronic structure and geometry of molecules. mdpi.comnih.gov Such studies can predict the conformational preferences of flexible molecules, like those containing a cyclopentyl group. researchgate.net

Theoretical studies on related quinoline compounds have been performed to understand their electronic properties and molecular conformation. nih.gov However, specific computational studies focusing on the conformational analysis of this compound or its interactions as a ligand are not present in the available scientific literature. While general computational approaches for studying ligand-target interactions are well-documented, their application to this particular compound has not been reported. mdpi.commdpi.com

Exploration of Structure Activity Relationships Sar

Impact of Cyclopentyl Group Modifications on Biological Activity

The cyclopentyl group, a cyclic alkyl substituent, is a critical determinant of the biological activity of Cyclopentyl(quinolin-2-YL)methanamine. Its size, shape, and lipophilicity are key factors that govern the compound's binding affinity and efficacy.

Key Research Findings:

Ring Size: The size of the cycloalkyl ring has a pronounced effect on activity. While specific data for the cyclopentyl derivative is limited, studies on related N-cycloalkyl compounds indicate that a five- or six-membered ring often provides an optimal balance of conformational flexibility and steric bulk for fitting into the binding pockets of target proteins.

Conformational Rigidity: Compared to linear alkyl chains, the cyclopentyl group has a more constrained conformation. This rigidity can be advantageous for biological activity if it pre-organizes the molecule in a conformation that is favorable for binding to its target.

Modification of Cyclopentyl GroupPredicted Impact on Biological ActivityRationale
Increase in ring size (e.g., cyclohexyl)Activity may increase or decreaseDependent on the size and shape of the target's binding pocket.
Decrease in ring size (e.g., cyclobutyl)Activity is likely to decreaseSuboptimal fit within the binding pocket.
Introduction of polar substituentsDecreased activityMay disrupt hydrophobic interactions crucial for binding.
Introduction of non-polar substituentsIncreased activityMay enhance binding through increased hydrophobic interactions.

This table is based on generalized SAR principles for cycloalkyl groups in similar pharmacophores.

Influence of Quinoline (B57606) Ring Substitutions on Pharmacological Profiles

The quinoline ring is a versatile scaffold in medicinal chemistry, and its substitution pattern can dramatically alter the pharmacological profile of this compound. Substituents on the quinoline ring can affect the molecule's electronic properties, steric interactions, and potential for hydrogen bonding.

Key Research Findings:

Position of Substitution: The position of substituents on the quinoline ring is critical. For many biologically active quinoline derivatives, substitutions at the 4-, 6-, 7-, and 8-positions have been shown to be particularly important.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can modulate the pKa of the quinoline nitrogen and influence the molecule's ability to engage in electrostatic interactions or hydrogen bonding with its target.

Steric Hindrance: Bulky substituents can create steric hindrance that may either enhance or diminish binding, depending on the topology of the binding site.

Hydrogen Bonding: Substituents capable of acting as hydrogen bond donors or acceptors can form additional interactions with the target protein, thereby increasing binding affinity.

Quinoline Ring SubstitutionPredicted Impact on Pharmacological ProfileRationale
4-position substitutionCan significantly alter activityThis position is often critical for binding in many quinoline-based compounds.
6- or 7-position substitutionModulates electronic properties and solubilityCan influence ADME properties and target interactions.
8-position substitutionMay introduce steric constraintsCan affect the orientation of the molecule in the binding pocket.
Introduction of a halogenMay increase potencyCan enhance binding through halogen bonding and increased lipophilicity.
Introduction of a hydroxyl or methoxy (B1213986) groupMay increase selectivityCan introduce specific hydrogen bonding interactions.

This table is based on general SAR trends observed for various classes of quinoline derivatives.

Role of the Methanamine Linker in Determining Ligand-Target Interactions

The methanamine linker connecting the cyclopentyl group and the quinoline ring is not merely a spacer but an active participant in ligand-target interactions. Its length, flexibility, and the basicity of the amine group are all crucial for optimal biological activity.

Key Research Findings:

Linker Length: The single carbon atom of the methanamine linker provides a specific distance and spatial orientation between the cyclopentyl and quinoline moieties. Altering this length by adding or removing methylene (B1212753) units can disrupt the optimal positioning of these groups within the binding site.

Amine Basicity: The secondary amine in the linker is typically protonated at physiological pH, allowing it to form a key ionic bond or hydrogen bond with an acidic residue in the target protein. Modifications that alter the pKa of this amine can significantly impact binding affinity.

Conformational Flexibility: The methanamine linker allows for a degree of rotational freedom, which can be important for the molecule to adopt the correct conformation for binding.

Modification of Methanamine LinkerPredicted Impact on Ligand-Target InteractionsRationale
Lengthening the linker (e.g., ethanamine)Decreased activityAlters the optimal distance between the key binding groups.
Shortening the linker (not feasible)--
N-methylation (to a tertiary amine)May decrease activityCan introduce steric hindrance and alter the hydrogen bonding capacity.
Replacement with an amideDecreased activityReduces the basicity and alters the electronic character of the linker.

This table is based on the established importance of the aminomethyl linker in related pharmacophores.

Comparative SAR Analysis with Other Aliphatic and Heterocyclic Analogues

To further understand the SAR of this compound, it is instructive to compare it with analogues where the cyclopentyl group is replaced by other aliphatic or heterocyclic moieties.

Key Research Findings:

Cycloalkyl vs. Acyclic Aliphatic: The constrained nature of the cyclopentyl ring often leads to higher binding affinity compared to acyclic aliphatic groups of similar size (e.g., n-pentyl) due to a lower entropic penalty upon binding.

Cyclopentyl vs. Other Cycloalkyls: As mentioned previously, the ring size is a critical factor. Cyclopentyl and cyclohexyl groups often represent a sweet spot for activity in many systems.

Cyclopentyl vs. Aromatic/Heterocyclic: Replacing the cyclopentyl group with an aromatic or heterocyclic ring introduces different electronic and steric properties. For instance, a phenyl group could engage in pi-stacking interactions, while a heterocyclic ring could introduce additional hydrogen bonding opportunities. The preference for a cyclopentyl group suggests that a specific hydrophobic and sterically defined pocket is being occupied.

Analogue Group (in place of Cyclopentyl)Predicted Comparative ActivityRationale for Difference
n-PentylLowerIncreased conformational flexibility leads to an entropic penalty upon binding.
CyclohexylPotentially similar or slightly higherMay provide a better fit in some binding pockets due to its different chair/boat conformations.
PhenylLower or higher, target-dependentActivity depends on the presence of a suitable pocket for pi-stacking interactions.
PiperidinylLower or higher, target-dependentIntroduces a basic nitrogen and different conformational properties.

This comparative analysis is based on general principles of medicinal chemistry and SAR studies of related compounds.

Biological Activity and Pharmacological Investigations

Catalytic Applications of Metal Complexes Derived from N-Cyclopentyl-1-(quinolin-2-yl)methanimine

Metal complexes incorporating quinoline-based ligands have emerged as effective catalysts in polymerization reactions. The specific ligand, N-Cyclopentyl-1-(quinolin-2-yl)methanimine, the imine precursor to the titular amine, forms bidentate complexes with metals like zinc, which can initiate the polymerization of various monomers. tandfonline.comresearchgate.net

Zinc complexes derived from N-substituted 2-iminomethylquinoline ligands have demonstrated efficacy as initiators for the polymerization of methyl methacrylate (MMA). tandfonline.com The reaction of zinc chloride ([ZnCl₂]) with N-Cyclopentyl-1-(quinolin-2-yl)methanimine (referred to as LA in some studies) yields a bidentate complex, [LAZnCl₂]. tandfonline.comresearchgate.net This complex, in the presence of a cocatalyst like modified methylaluminoxane (MMAO), can effectively polymerize MMA. tandfonline.com While active, comparative studies show that the nature of the N-substituent on the imine ligand significantly influences catalytic performance. For instance, a related complex with an N-cyclohexyl group ([LCZnCl₂]) showed higher catalytic activity under similar conditions, producing high molecular weight syndiotactic poly(methyl methacrylate) (PMMA). tandfonline.com

Table 1: Catalytic Activity of Selected Zinc Complexes in MMA Polymerization Data sourced from related studies on 2-iminomethylpyridine and 2-iminomethylquinoline ligands.

Precatalyst Cocatalyst Activity (g PMMA/mol·Zn·h) Molecular Weight (g/mol) Tacticity (rr)
[LAZnCl₂] MMAO Moderate - -
[LCZnCl₂] MMAO 3.33 × 10⁴ 9.62 × 10⁵ Moderate Syndiotactic

The same class of zinc complexes has been successfully applied to the ring-opening polymerization (ROP) of rac-lactide (rac-LA), a key process for producing polylactide (PLA), a biodegradable polymer. tandfonline.comic.ac.uk The in situ generation of a dimethyl zinc derivative, [LAZnMe₂], from the N-Cyclopentyl-1-(quinolin-2-yl)methanimine ligand complex, effectively initiates the ROP of rac-LA. tandfonline.comresearchgate.net This catalytic system is notable for its stereochemical control, yielding heterotactic polylactide, where the D- and L-monomer units alternate in the polymer chain. tandfonline.com The [LAZnMe₂] system, in particular, has been shown to produce PLA with a high degree of heterotacticity (Pr = 0.91), alongside good control over molecular weight and narrow polydispersity indices (PDIs). tandfonline.comresearchgate.net

Table 2: Ring-Opening Polymerization of rac-Lactide by in situ Generated [LnZnMe₂] Complexes

Precatalyst Conversion (%) Molecular Weight (g/mol) PDI (Mw/Mn) Heterotacticity (Pr)
[LAZnMe₂] High Good Narrow 0.91

Antimicrobial and Antibacterial Activities of Quinoline (B57606) Analogues

The rise of multidrug-resistant (MDR) bacteria presents a critical global health threat, necessitating the discovery of antibiotics with novel mechanisms of action. nih.govresearchgate.net Quinoline derivatives have been identified as a promising class of compounds in this pursuit, particularly those targeting bacterial bioenergetics. nih.govchemistryviews.org

Bacterial F₁Fₒ ATP synthase, an essential enzyme for cellular energy production, is a promising and underdeveloped target for new antibiotics. nih.govzendy.ioacs.org Numerous studies have reported on quinoline derivatives that potently inhibit this enzyme in pathogenic bacteria. nih.govresearchgate.net Building on the success of the diarylquinoline drug Bedaquiline, which targets mycobacterial ATP synthase, research has expanded to find quinoline-based inhibitors for other pathogens. mdpi.com These compounds are thought to bind to the proton-binding site on the membrane-embedded c-ring of the ATP synthase, disrupting its function. acs.org Structure-activity relationship (SAR) studies have revealed that modifications to the quinoline core, such as the addition of bulky, basic amine groups at the C2 position, can enhance inhibitory potency against the ATP synthase of both P. aeruginosa and A. baumannii. nih.gov The most potent novel inhibitors demonstrate IC₅₀ values in the sub-microgram per milliliter range. nih.govacs.org

Table 3: Inhibitory Activity of Representative Quinoline Analogues against Bacterial ATP Synthase

Compound Series Target Organism Target Enzyme IC₅₀
Novel Quinoline Derivatives Acinetobacter baumannii ATP Synthase 230 ng/mL (best inhibitor)
Benzyl Sulfide Quinolines Pseudomonas aeruginosa ATP Synthase 0.7 µg/mL (compound 5)

The potent inhibition of ATP synthase by quinoline analogues translates into significant antibacterial activity against clinically relevant MDR pathogens. nih.govzendy.io Gram-negative bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii are particularly challenging to treat due to their intrinsic and acquired resistance mechanisms. nih.govscienceopen.com Several novel quinoline derivatives have shown potent antibacterial activity against MDR clinical isolates of both A. baumannii and P. aeruginosa. nih.govresearchgate.net For example, specific analogues have demonstrated Minimum Inhibitory Concentrations (MICs) between 8–16 µg/mL against MDR strains of A. baumannii. nih.gov Research indicates that for potent ATP synthase inhibition to result in effective antibacterial activity, physicochemical properties that allow the compound to cross the bacterial outer membrane are crucial. acs.orgnih.gov The development of these quinoline-based compounds represents a promising strategy for creating a new class of broad-spectrum antibiotics. nih.govzendy.io

Table 4: Antibacterial Activity of Selected Quinoline Analogues against MDR Bacteria

Compound Series Bacterial Strain MIC Range (µg/mL)
WSA Series (e.g., WSA254, WSA257) MDR Acinetobacter baumannii 8 - 16
WSA Series (e.g., WSA249, WSA257) MDR Pseudomonas aeruginosa 16
C1 Benzyl Sulfide Series (e.g., Compounds 6, 8, 10, 14) MDR Pseudomonas aeruginosa 16 - 128

Anticancer and Cytotoxic Properties of Related Scaffolds

The quinoline scaffold is a cornerstone in the development of anticancer agents, with numerous derivatives demonstrating significant cytotoxic activity against a variety of cancer cell lines. nih.goveurekaselect.com The versatility of the quinoline ring system allows for extensive structural modifications, leading to compounds that can interact with diverse biological targets. nih.gov

The anticancer mechanisms of quinoline derivatives are multifaceted and include the inhibition of key enzymes like tyrosine kinases, topoisomerase, and proteasomes, as well as the disruption of tubulin polymerization, which is critical for cell division. nih.govekb.eg Furthermore, these compounds can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells, and some act as DNA intercalating agents, interfering with DNA replication and transcription. researchgate.net This broad range of activities has been demonstrated in various cancer models, including breast, lung, colon, and leukemia cell lines. nih.gov The development of quinoline-based molecules continues to be a highly active area of cancer research, with some compounds advancing into clinical trials. rsc.org

Table 5: Cytotoxic Activity of Various Quinoline Derivatives against Cancer Cell Lines

Quinoline Derivative Class Cancer Cell Line IC₅₀
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline HL-60 (Leukemia) 19.88 µg/mL
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline U937 (Leukemia) 43.95 µg/mL
Quinoline–chalcone hybrids (e.g., Compounds 25, 26) A2780, MCF-7 (Ovarian, Breast) 2.32 - 22.4 µM
Quinoline-3-carboxamide furan-derivative MCF-7 (Breast) 3.35 µM
Novel tubulin inhibitors Various 0.02 - 0.04 µM (most potent)

Kinase Inhibition, e.g., Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5)

The inhibition of cyclin-dependent kinases (CDKs) is a significant strategy in cancer therapy due to their crucial role in regulating the cell cycle. Dysregulation of CDKs, particularly CDK4 and CDK6, is a hallmark of many cancers, leading to uncontrolled cell proliferation. nih.gov Quinoline and its related heterocyclic derivatives, such as quinazoline and pyridopyrimidine, have been investigated as scaffolds for potent and selective CDK inhibitors. nih.govmdpi.commdpi.com

One notable multi-kinase inhibitor, an 8-cyclopentyl-substituted pyridopyrimidine derivative, demonstrated potent inhibitory activity against both CDK4 and AMPK-Related Kinase 5 (ARK5). nih.gov This compound, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x), showed an IC50 value of 3.87 nM against CDK4, comparable to the highly selective CDK4/6 inhibitor PD-0332991 (IC50 of 5.36 nM). nih.gov The cyclopentyl group at the N-8 position was found to be optimal for its biological activity. nih.gov In vitro kinase profiling revealed that compound 7x is a multi-kinase inhibitor with potent activity against CDK4/CYCLIN D1 and ARK5 kinases. nih.gov The primary targets of CDK4 are the retinoblastoma family of proteins (pRb), and inhibition of this kinase prevents the phosphorylation of these proteins, thereby halting cell cycle progression from the G1 to S phase. nih.govnih.gov

Table 1: Kinase Inhibition by Selected Compounds
CompoundTarget KinaseInhibitory Activity (IC50)Reference
Compound 7xCDK43.87 nM nih.gov
PD-0332991 (Palbociclib)CDK45.36 nM nih.gov
Compound 7xARK5Potent Inhibitor nih.gov

General Antitumor Potential of Quinoline Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry and a key component in the development of new anticancer agents. neuroquantology.com Derivatives of quinoline have demonstrated significant antitumor activity against a variety of cancer cell lines, including breast, colon, lung, and renal cancers. Their anticancer effects are exerted through diverse mechanisms of action.

Key mechanisms associated with the antitumor potential of quinoline derivatives include:

Induction of Apoptosis : Triggering programmed cell death in cancer cells.

Cell Cycle Arrest : Halting the cell division cycle, often at the G1 or G2/M phase, to prevent proliferation. nih.gov

Inhibition of Angiogenesis : Preventing the formation of new blood vessels that supply tumors with nutrients.

Disruption of Cell Migration : Inhibiting the movement of cancer cells, which is crucial for metastasis.

Enzyme Inhibition : Targeting enzymes critical for cancer cell survival and proliferation, such as tyrosine kinases, topoisomerases, and tubulin polymerization. nih.gov

For instance, certain quinoline derivatives have been designed as novel tubulin inhibitors that target the colchicine binding site, leading to cell cycle arrest and potent cytotoxic activity against breast cancer cell lines. nih.gov Another study reported a series of new quinoline derivatives with potent antiproliferative activity against seven human tumor cell lines, with one compound, N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine (11x), showing particular efficacy against colorectal cancer cells by inducing autophagy. nih.gov

Table 2: Antitumor Mechanisms of Quinoline Derivatives
Mechanism of ActionDescriptionReference
Apoptosis InductionRegulates growth by initiating programmed cell death.
Cell Cycle ArrestHalts uncontrolled cell proliferation. nih.gov
Angiogenesis InhibitionRestricts tumor growth by cutting off its blood supply.
Tubulin Polymerization InhibitionDisrupts microtubule assembly, leading to cell cycle arrest. nih.gov
Autophagy InductionInhibits colorectal cancer growth through an ATG5-dependent pathway. nih.gov

Receptor Modulation and Neuropharmacological Research

Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonism by Quinoline Analogues

The Melanin-Concentrating Hormone Receptor 1 (MCH-R1) is a G protein-coupled receptor that plays a key role in regulating feeding behavior and energy homeostasis, making it a promising target for anti-obesity drugs. nih.govnih.gov Research has identified quinoline derivatives as potent MCH-R1 antagonists. nih.govresearchgate.net

A class of 8-methylquinoline derivatives has been reported as a new series of MCH-R1 antagonists. nih.gov One exemplary compound, MQ1, was found to be a slowly dissociating negative allosteric modulator that inhibited multiple MCH-R1 signaling pathways. nih.gov Its inhibitory effect increased in a time-dependent manner, with the IC50 value for binding decreasing from 2.5 nM with no pre-incubation to 0.39 nM after a 120-minute pre-incubation. nih.gov Another study on 3-(aminomethyl)quinoline derivatives also reported high binding affinities for MCH-R1. researchgate.net Specifically, the 8-methylquinoline derivative 5v exhibited a high binding affinity (IC50 = 0.54 nM) and potent in vitro antagonistic activity (IC50 = 2.8 nM) for MCH-R1, with negligible affinity for the serotonin 5-HT2c receptor. researchgate.net

Allosteric Enhancement of Adenosine A3 Receptor Activity by Quinoline Derivatives

Adenosine receptors (ARs) are important pharmacological targets for a variety of diseases. acs.org The A3 adenosine receptor (A3AR) is a promising target for treating conditions like inflammation, cancer, and brain ischemia. nih.govfrontiersin.org Instead of directly activating the receptor with an agonist, positive allosteric modulators (PAMs) can enhance the effect of the endogenous ligand, adenosine, particularly at sites of inflammation or injury where adenosine levels are elevated. frontiersin.org

A series of 1H-imidazo-[4,5-c]quinolines has been identified as selective allosteric enhancers of human A3ARs. nih.govnih.gov These compounds potentiate both the potency and maximal efficacy of A3AR agonists. nih.govnih.gov Notably, 2-cyclopentyl-1H-imidazo[4,5-c]quinoline derivatives were highlighted as promising leads. nih.govnih.gov The 4-phenylamino analog DU124183, which contains this scaffold, demonstrated a favorable balance of allosteric modulation versus direct receptor antagonism. nih.govnih.gov Further structure-activity relationship studies on imidazoquinolin-4-amine and quinoline derivatives confirmed that bulkier cycloalkyl substitutions, including cyclopentyl, at key positions can improve the allosteric actions of the compounds. acs.org

Table 3: Activity of Quinoline Analogues at A3 Adenosine Receptors
Compound SeriesActivityKey Structural FeatureReference
1H-imidazo-[4,5-c]quinolinesSelective positive allosteric modulators (PAMs)Imidazoquinoline scaffold nih.govnih.gov
DU124183Favorable allosteric modulation vs. antagonism2-cyclopentyl-1H-imidazo[4,5-c]quinoline nih.govnih.gov
LUF6000Anti-inflammatory effects via A3AR PAM activityImidazoquinolinamine scaffold frontiersin.org

Allosteric Modulation of GABAB Receptors by Cyclopentyl-Containing Amines

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. It acts on ionotropic GABAA receptors and metabotropic GABAB receptors. nih.gov GABAB receptors are G protein-coupled receptors that mediate slow and prolonged inhibitory signals. nih.gov Positive allosteric modulators (PAMs) of GABAB receptors are of therapeutic interest because they enhance the receptor's activity only in the presence of the endogenous neurotransmitter GABA. nih.govpatsnap.com This provides a more subtle and physiologically relevant modulation compared to direct agonists, potentially reducing side effects like tolerance and dependence. nih.govpatsnap.com

While the broader class of adamantane derivatives, which are rigid polycyclic alkanes, has been explored for various biological activities, specific research directly linking cyclopentyl-containing amines to GABAB receptor modulation is less prominent in the reviewed literature. mdpi.com However, the exploration of diverse chemical scaffolds, including those with cyclic alkyl moieties like cyclopentyl, is a common strategy in drug discovery. The principle of allosteric modulation involves a compound binding to a site on the receptor that is distinct from the agonist binding site, thereby altering the receptor's response to the agonist. nih.gov Compounds like CGP7930 are widely used as experimental GABAB PAMs, although their specificity has been questioned as they may also interact with GABAA receptors and other channels. ucl.ac.uk The therapeutic potential for GABAB PAMs is being investigated for anxiety, depression, epilepsy, and chronic pain. patsnap.com

Enzyme Inhibition Studies (Excluding Known Clinical Drug Targets)

Beyond well-established targets like kinases, quinoline-based compounds have been shown to inhibit a diverse range of other enzymes, particularly those that interact with DNA. cell.comnih.gov This inhibitory action presents potential for therapeutic applications without targeting conventional clinical drug targets.

Recent studies have characterized a series of quinoline-based analogs as inhibitors of enzymes involved in DNA methylation, a crucial epigenetic process. nih.govbiorxiv.org Several of these compounds demonstrated low micromolar inhibitory potency against human DNA methyltransferase DNMT1 and bacterial adenine methyltransferases. nih.govbiorxiv.org The mechanism of inhibition involves the intercalation of the quinoline compound into the enzyme-bound DNA, which causes a conformational change in the enzyme and prevents its catalytic activity. cell.combiorxiv.org

Furthermore, some of these quinoline derivatives also exhibited inhibitory activity against other DNA-acting enzymes, including:

Base Excision Repair (BER) DNA Glycosylases : These enzymes are responsible for identifying and removing damaged or inappropriate bases from DNA. cell.combiorxiv.org

DNA and RNA Polymerases : These enzymes are essential for the replication and transcription of genetic material. cell.combiorxiv.org

HIV Reverse Transcriptase : Certain quinoline compounds showed significant inhibition of this viral enzyme, which is critical for the replication of HIV. cell.com

This broad-spectrum inhibition of various DNA-acting enzymes by quinoline-based structures highlights a mechanism of action that could be exploited for novel therapeutic strategies, distinct from targeting specific protein kinases or cell surface receptors. cell.comnih.gov

Mechanistic Studies of Biological Action

Molecular Interaction Analysis with Biological Targets

The precise way a molecule interacts with its biological target is fundamental to its mechanism of action. For quinoline (B57606) derivatives, computational and experimental methods have been employed to characterize these interactions at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and the nature of the interaction. nih.gov Studies on various quinoline derivatives have identified key interactions with a range of protein targets, including enzymes like kinases, reverse transcriptases, and bacterial proteins. nih.govresearchgate.net

These simulations frequently reveal that the quinoline scaffold serves as a core for establishing critical binding contacts. The nitrogen atom within the quinoline ring often acts as a hydrogen bond acceptor, while the planar aromatic rings engage in π-π stacking and hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein's binding pocket. The substituents on the quinoline ring, such as the cyclopentylmethanamine (B1347104) group, play a crucial role in determining specificity and enhancing binding affinity by forming additional hydrophobic, electrostatic, or hydrogen bond interactions. researchgate.net

For instance, in studies of quinoline analogues targeting the PI3K/AKT/mTOR pathway in cancer cells, docking revealed strong interactions with key residues in the ATP-binding pocket of these kinases. researchgate.net Similarly, when evaluated as potential HIV reverse transcriptase inhibitors, quinoline derivatives demonstrated high affinity for the enzyme's active site. nih.gov These computational predictions are vital for rational drug design, allowing for the optimization of lead compounds to improve their potency and selectivity. niscpr.res.in

Table 1: Representative Molecular Docking Data for Quinoline Analogues

Compound Class Protein Target Binding Affinity (kcal/mol) Key Interacting Residues
2-chloro N-substituted amino quinolines PI3K/AKT/mTOR Pathway Proteins -7.5 to -9.2 Lys, Val, Leu, Asp
Pyrimidine-substituted quinolines HIV Reverse Transcriptase -9.8 to -10.7 Lys101, Tyr181, Pro236
Triazole-Thiadiazine quinolines Penicillin-Binding Proteins (Gram-negative) -8.1 to -8.9 Ser, Thr, Lys

This table is generated based on data from analogous compounds and does not represent direct results for Cyclopentyl(quinolin-2-YL)methanamine.

Understanding whether a compound binds at the primary, functional site of a protein (the orthosteric site) or at a secondary, regulatory site (an allosteric site) is critical for characterizing its pharmacological profile. quora.com Orthosteric inhibitors typically compete with the endogenous substrate, whereas allosteric modulators induce a conformational change in the protein that affects the activity of the active site from a distance. nih.gov

For many quinoline derivatives studied as enzyme inhibitors, the binding mode appears to be orthosteric. nih.gov For example, when targeting protein kinases, they often occupy the ATP-binding pocket, directly competing with the natural substrate, ATP. This competitive inhibition is a common mechanism for this class of compounds. researchgate.net

However, the development of allosteric modulators is an attractive strategy in drug discovery because they can offer greater selectivity and a more nuanced modulation of protein function. frontiersin.orgnih.gov Allosteric sites are generally less conserved across protein families than active sites, meaning an allosteric drug is less likely to have off-target effects on related proteins. nih.govresearchgate.net While the potential for quinoline-based structures to act as allosteric modulators is an active area of investigation, specific studies confirming an allosteric mechanism for this compound are not currently available. The predominant evidence from related analogues points towards competitive, orthosteric inhibition of their respective targets.

Cellular Pathway Modulation

Beyond direct protein interaction, understanding a compound's effect on cellular pathways provides a broader view of its biological impact. Research into quinoline analogues has revealed significant modulation of pathways controlling cell life and death, as well as those essential for pathogen survival.

A significant number of quinoline derivatives have been investigated for their anticancer properties, demonstrating the ability to inhibit the proliferation of cancer cells and induce programmed cell death (apoptosis). nih.govmdpi.com For example, studies on prostate and breast cancer cell lines have shown that certain quinoline compounds can arrest cell growth with IC50 values in the micromolar range. nih.govresearchgate.net

The induction of apoptosis is a key mechanism for the anticancer activity of these compounds. This is often mediated through the intrinsic (mitochondrial) pathway of apoptosis. Mechanistic studies have shown that treatment with quinoline derivatives can alter the expression of key regulatory proteins in the Bcl-2 family. Specifically, they can lead to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, leading to the release of cytochrome c and the subsequent activation of executioner caspases, such as caspase-3 and -9, which carry out the systematic dismantling of the cell. nih.govnih.gov

Table 2: Effects of Representative Quinoline Analogues on Cancer Cell Lines

Compound Type Cell Line IC50 (µM) Key Mechanistic Finding
Quinoline-2-carboxylic acid aryl ester PC3 (Prostate) 26 µg/mL S-phase cell cycle arrest; Increased Bax/Bcl-2 ratio
Bis-quinoline derivative (2a) U937 (Leukemia) 0.7 Induction of sub-G1 peak; Caspase-3 activation
IND-2 (Condensed quinoline) PC-3 (Prostate) ~5 Decreased Bcl-2 levels; Topoisomerase II inhibition

This table is generated based on data from analogous compounds and does not represent direct results for this compound.

The quinoline core is the basis for the quinolone class of antibiotics, which are known to inhibit bacterial DNA gyrase and topoisomerase IV, thereby disrupting DNA replication. biointerfaceresearch.com Newer research on novel quinoline derivatives continues to explore their potential against a range of bacteria, including multidrug-resistant strains. biointerfaceresearch.comnih.gov

The mechanism of bacterial entry for these compounds can vary. While some may enter through passive diffusion across the cell membrane, others might utilize specific transport systems. mdpi.com Once inside the cell, their mechanisms of action can be diverse. While inhibition of DNA replication is a classic mechanism, other intracellular targets are possible. mdpi.com Some quinoline-2-one derivatives have shown potent activity against Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.gov The activity of these compounds has been linked to the inhibition of dihydrofolate reductase and the disruption of bacterial biofilm formation, which is a key factor in persistent and chronic infections. nih.gov The precise mechanisms of bioenergetic disruption are still under investigation but may involve interference with electron transport or membrane potential, which are vital for bacterial survival.

Mechanistic Insights Derived from Structural Variations in Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For quinoline derivatives, extensive SAR studies have been conducted to optimize their efficacy as antimalarial, anticancer, and antibacterial agents. nih.govnih.govacs.org

Variations at different positions of the quinoline ring and modifications to the side chain can have profound effects on potency and selectivity. For example, in the context of antimalarials like chloroquine, a chlorine atom at the 7-position of the quinoline ring is considered optimal for activity. pharmacy180.com The nature of the amine-containing side chain at the 4-position is also critical; the length of the alkyl chain and the substitution on the terminal nitrogen influence both efficacy and toxicity. pharmacy180.com

In the case of this compound, the key structural components for SAR analysis would be:

The Methanamine Linker: This provides flexibility and a basic nitrogen atom that can be protonated at physiological pH, potentially forming crucial ionic interactions or hydrogen bonds with targets like protein kinases or DNA.

The Cyclopentyl Group: This terminal hydrophobic group likely interacts with nonpolar pockets in a target protein. Replacing it with other cyclic or acyclic alkyl groups, or with aromatic rings, would significantly alter the compound's steric and electronic profile, thereby affecting its binding affinity and biological activity. nih.gov

Studies on related quinoline methanols and methanamines have shown that systematic variation of the side chain can lead to analogues that maintain potency against targets like Plasmodium falciparum while altering properties like CNS permeability. nih.gov This demonstrates that even subtle structural changes can fine-tune the mechanistic and pharmacokinetic profile of a quinoline-based compound.

Applications and Future Directions in Drug Discovery and Chemical Biology

Lead Optimization Strategies for Cyclopentyl(quinolin-2-YL)methanamine Scaffolds

Lead optimization is a critical phase in drug discovery that aims to refine the properties of a promising lead compound to produce a preclinical candidate. danaher.compatsnap.com This iterative process involves synthesizing and testing analogues to enhance potency, selectivity, and pharmacokinetic properties. youtube.combiosolveit.de For scaffolds based on this compound, several optimization strategies can be employed, drawing from established principles of medicinal chemistry and structure-activity relationship (SAR) studies of related quinoline (B57606) derivatives. orientjchem.orgdrugdesign.org

Key strategies include:

Modification of the Quinoline Core: The quinoline ring system is amenable to substitution at various positions. SAR studies on other quinoline-based compounds have shown that introducing small substituents, such as methyl or halogen groups, can significantly influence biological activity. mdpi.com For instance, in a series of quinoline analogues of Combretastatin A-4, the position of a methyl group on the quinoline ring dramatically affected antiproliferative potency. mdpi.comtandfonline.com Similarly, adding flexible alkylamino side chains or alkoxy groups has been shown to enhance the antiproliferative action of some quinoline derivatives. nih.gov

Alteration of the Cyclopentyl Group: The cyclopentyl moiety can be modified to explore its impact on binding affinity and physical properties. Strategies could involve altering the ring size (e.g., to cyclobutyl or cyclohexyl), introducing substituents on the ring, or replacing it with bioisosteric groups to improve interactions with a target's hydrophobic pockets. biosolveit.dedrugdesign.org

Modification of the Methanamine Linker: The amine linker is a key point for modification. It can be N-alkylated or acylated to alter basicity, polarity, and hydrogen bonding capacity. Such changes can influence the compound's solubility, cell permeability, and interaction with biological targets.

The optimization process is guided by an iterative cycle of design, synthesis, and testing. danaher.comyoutube.com Computational tools like quantitative structure-activity relationship (QSAR) modeling and molecular docking can predict how structural modifications might affect activity, helping to prioritize which analogues to synthesize. patsnap.commdpi.com

Table 1: Lead Optimization Strategies for this compound Scaffolds

Structural ComponentModification StrategyPotential ImpactRationale/Example
Quinoline RingSubstitution (e.g., with -CH₃, -OCH₃, Halogens)Enhanced potency, altered selectivity, improved metabolic stability.Substituent position on the quinoline ring significantly influenced the anticancer activity of combretastatin analogues. mdpi.comtandfonline.com
Cyclopentyl GroupRing size variation, substitution, bioisosteric replacement.Improved binding to hydrophobic pockets, modified solubility and lipophilicity.Probing hydrophobic pockets is a common strategy to increase binding affinity. drugdesign.org
Methanamine LinkerN-alkylation, N-acylation, replacement with other linkers.Modulation of pKa, hydrogen bonding, and pharmacokinetic properties.SAR studies indicate that amine groups can be critical for hydrogen bonding with receptors. drugdesign.org

Identification and Validation of Novel Biological Targets for this Compound Class

The diverse pharmacological activities reported for quinoline derivatives suggest they interact with a wide range of biological targets. orientjchem.orgmdpi.comresearchgate.net Identifying the specific molecular targets for the this compound class is essential for understanding its mechanism of action and developing it for specific therapeutic indications.

Potential biological targets for this compound class, based on activities of related quinoline scaffolds, include:

Protein Kinases: Kinase inhibitors are crucial in cancer therapy, and the quinoline scaffold is found in several FDA-approved kinase inhibitors. nih.gov Quinoline derivatives exhibit inhibitory activity across a broad spectrum of kinases, disrupting aberrant signaling pathways that drive tumor growth. nih.gov

Phosphodiesterases (PDEs): Certain quinoline derivatives have been identified as potent and selective inhibitors of PDE5, an enzyme involved in cGMP signaling. nih.gov This activity is being explored for the treatment of neurodegenerative disorders like Alzheimer's disease. nih.govnih.gov

Tubulin: Some quinoline-containing compounds act as tubulin polymerization inhibitors, disrupting microtubule dynamics, which is a validated anticancer strategy. mdpi.comtandfonline.com These compounds can induce cell cycle arrest and apoptosis in cancer cells. tandfonline.com

Enzymes in Infectious Disease Pathogens: The quinoline core is famous for its role in antimalarial drugs like chloroquine. nih.govresearchgate.net More recently, novel quinoline derivatives have been investigated as agents against other pathogens, such as Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov

Target validation for this compound analogues would involve a combination of in vitro and in silico methods. Phenotypic screening can identify compounds that induce a desired cellular effect, followed by target deconvolution using techniques like affinity chromatography or genetic approaches. mdpi.com In vitro enzymatic assays are used to confirm direct inhibition of a suspected target enzyme, while molecular docking studies can predict binding modes and guide further design. mdpi.comnih.gov

Table 2: Potential Biological Targets and Validation Methods

Potential Target ClassSpecific ExampleTherapeutic RelevanceValidation Method
Protein KinasesEGFR, HER-2, CDK4Oncology. nih.govfrontiersin.orgIn vitro kinase inhibition assays, cellular phosphorylation assays.
PhosphodiesterasesPDE5Alzheimer's Disease. nih.govEnzymatic activity assays, cGMP level measurement in cells. nih.gov
Structural ProteinsTubulinOncology. mdpi.comtandfonline.comTubulin polymerization assays, cell cycle analysis (G2/M arrest). tandfonline.com
Parasitic EnzymesT. cruzi specific targetsChagas Disease. nih.govIn vitro anti-parasitic activity assays, enzymatic assays with parasite-derived enzymes.

Exploration of Emerging Therapeutic Areas

The structural versatility of the quinoline scaffold has led to its exploration in a multitude of therapeutic areas beyond its traditional use in malaria. mdpi.comresearchgate.net For the this compound class, this opens up several promising avenues for future drug discovery efforts.

Emerging therapeutic areas include:

Neurodegenerative Diseases: As demonstrated by the development of quinoline-based PDE5 inhibitors for Alzheimer's disease, this compound class has the potential to address central nervous system disorders. nih.gov The ability of some quinolines to cross the blood-brain barrier is a key advantage for this application. nih.gov

Oncology: The anticancer potential of quinoline derivatives is well-documented, with compounds targeting various mechanisms including kinase inhibition, tubulin polymerization disruption, and apoptosis induction. orientjchem.orgmdpi.comtandfonline.comnih.gov The development of this compound analogues could yield novel agents for various cancers.

Infectious Diseases: There is an urgent need for new antibacterial and antiparasitic agents. nih.gov Research into quinoline derivatives has shown activity against both Gram-positive and Gram-negative bacteria, as well as parasites like T. cruzi. nih.govnih.gov

Metabolic Diseases: Recent studies have highlighted the efficacy of quinoline derivatives in inhibiting key metabolic enzymes such as α-amylase and α-glucosidase, presenting a framework for designing new therapies for diabetes. researchgate.netmdpi.com

Inflammatory Diseases: Anti-inflammatory properties have also been associated with the quinoline scaffold, suggesting potential applications in treating chronic inflammatory conditions. nih.govacs.org

Rational Design of Next-Generation Analogues for Enhanced Specificity and Potency

Rational drug design aims to create new molecules with improved therapeutic properties based on a detailed understanding of the biological target and structure-activity relationships. frontiersin.orgnih.govresearchgate.net For the this compound scaffold, next-generation analogues can be designed to achieve greater potency and, crucially, higher selectivity to minimize off-target effects. biosolveit.de

Key rational design approaches include:

Structure-Based Drug Design: When the 3D structure of the biological target is known, computational methods like molecular docking can be used to design ligands that fit precisely into the binding site. mdpi.com This allows for the introduction of new functional groups to form specific favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) and enhance binding affinity. biosolveit.de

Ligand-Based Drug Design: In the absence of a target structure, models can be built based on the properties of known active compounds. biosolveit.de Techniques like 3D-QSAR and pharmacophore modeling identify the key structural features required for activity, guiding the design of new molecules that incorporate these features. mdpi.com

Bioisosteric Replacement: This strategy involves replacing a functional group in the lead molecule with another group that has similar physical or chemical properties. researchgate.net The goal is to improve the molecule's potency, selectivity, or pharmacokinetic profile while retaining the core binding interactions. For example, replacing a phenyl ring on the quinoline scaffold with a different heteroaromatic ring could alter its properties.

Scaffold Hopping and Hybridization: This involves more drastic structural changes, such as replacing the quinoline core with a different heterocyclic system that maintains the key binding interactions, or combining the quinoline scaffold with another pharmacophore to create a hybrid molecule with dual activity or improved properties. nih.govmdpi.com

Table 3: Rational Design Strategies for Next-Generation Analogues

Design StrategyDescriptionObjectiveExample Application
Structure-Based DesignUtilizes the 3D structure of the target protein to design complementary ligands.Enhance binding affinity and selectivity.Designing quinolin-2(1H)-one derivatives as dual EGFR/HER-2 inhibitors based on their binding sites. frontiersin.org
Ligand-Based Design (QSAR)Builds a predictive model based on the relationship between the structures and activities of existing compounds.Predict the activity of novel analogues before synthesis.Using a 3D-QSAR model to design new quinoline compounds with improved anti-gastric cancer properties. mdpi.com
Bioisosteric ReplacementSwapping functional groups with others that have similar steric and electronic properties.Improve ADMET properties, potency, or selectivity.Replacing a triazole ring with a tetrazole ring in a thiazole-based scaffold to enhance anticancer activity. researchgate.net
Scaffold HybridizationCombining two or more distinct pharmacophores into a single molecule.Achieve multi-target activity or improve overall drug-like properties.Synthesizing quinoline-hydrazone hybrids to create potent antibacterial agents. nih.gov

Broader Scope of Catalytic Applications Beyond Polymerization

While many chemical scaffolds are explored primarily for their biological activity, the unique electronic and structural properties of the quinoline ring also make it a valuable component in catalysis. nih.gov The nitrogen atom in the quinoline ring can coordinate with metal ions, making quinoline derivatives effective ligands in transition-metal catalysis. mdpi.com

One emerging application is in the development of catalysts that mimic enzyme activity. For example, complexes formed between quinoline derivatives and copper salts have been shown to exhibit significant catecholase activity, catalyzing the oxidation of catechol to o-quinone. mdpi.com The efficiency of this catalytic activity depends on both the structure of the quinoline ligand and the nature of the copper salt used. mdpi.com Specifically, electron-donating groups on the quinoline ring can increase the electron density at the nitrogen atom, favoring coordination with the metal and leading to more stable and active complexes. mdpi.com

Furthermore, quinoline derivatives are utilized in the development of green and sustainable synthetic methods. Nanocatalysts incorporating quinoline structures have been used to facilitate organic reactions, offering benefits such as high yields, short reaction times, and the ability to reuse the catalyst. acs.orgnih.gov These applications demonstrate a scope for this compound and its derivatives beyond pharmacology, extending into the fields of biomimetic catalysis and sustainable chemistry. researcher.life

Q & A

Basic: What synthetic routes are commonly employed to prepare cyclopentyl(quinolin-2-yl)methanamine, and how are intermediates characterized?

Answer:
The synthesis typically involves reductive amination between quinoline-2-carbaldehyde derivatives and cyclopentylamine precursors. For example, outlines methods for analogous compounds using catalysts like palladium or nickel under controlled hydrogen pressure (50–100 psi) in solvents such as ethanol or THF. Intermediates are characterized via 1H^1H-NMR (to confirm amine bond formation), LC-MS (for molecular weight verification), and IR spectroscopy (to track functional group transformations). Reaction yields (~60–80%) depend on solvent polarity and catalyst loading .

Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?

Answer:
Density functional theory (DFT) calculations, such as the B3LYP hybrid functional ( ), predict transition states and intermediate stability. For example, exact-exchange terms in DFT improve accuracy for hydrogenation steps, reducing deviations in activation energy predictions to <3 kcal/mol. Solvent effects are modeled using the polarizable continuum model (PCM), while kinetic studies assess rate-limiting steps (e.g., imine reduction). These methods guide solvent selection (e.g., THF vs. DMF) and catalyst tuning to minimize side reactions like over-reduction or cyclopentyl ring opening .

Basic: What analytical techniques are critical for purity assessment of this compound?

Answer:
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for quantifying impurities (<1% area). Chiral purity is confirmed via chiral stationary-phase HPLC if stereocenters exist. Mass spectrometry (MS) identifies by-products (e.g., N-alkylated derivatives), while 13C^{13}C-NMR resolves structural ambiguities, such as cyclopentyl ring conformation (chair vs. boat) .

Advanced: How can stereochemical challenges in this compound synthesis be resolved?

Answer:
Chiral resolution using tartaric acid derivatives ( ) separates enantiomers via diastereomeric salt formation. Asymmetric catalysis, such as Ru-BINAP complexes ( ), achieves enantiomeric excess (ee) >90% by leveraging hydrogen-bonding interactions between the amine and catalyst. Dynamic kinetic resolution (DKR) under basic conditions (e.g., K2 _2CO3 _3) suppresses racemization during workup. Stereochemical assignments are confirmed via X-ray crystallography or NOESY NMR .

Basic: What pharmacological targets are associated with quinolin-2-yl methanamine derivatives?

Answer:
Quinolin-2-yl methanamine scaffolds show affinity for opioid receptors (e.g., μ-opioid in cyclopentyl fentanyl, ) and CNS targets like serotonin transporters. Binding assays (e.g., radioligand displacement) quantify IC50 _{50} values, while functional assays (cAMP inhibition) assess agonist/antagonist activity. Structural analogs with cyclopentyl groups enhance lipophilicity (LogP ~3.5), improving blood-brain barrier penetration .

Advanced: How does structure-activity relationship (SAR) modeling guide optimization of this compound analogs?

Answer:
3D-QSAR models (e.g., CoMFA) correlate steric/electronic features with bioactivity. For example, substituting the cyclopentyl group with bulkier cyclohexyl () increases μ-opioid receptor binding by 20%, while electron-withdrawing groups on the quinoline ring reduce off-target CYP2D6 inhibition ( ). Molecular dynamics simulations (100 ns trajectories) predict binding stability in receptor pockets, guiding lead optimization .

Basic: What safety protocols are recommended for handling this compound?

Answer:
Use fume hoods and PPE (nitrile gloves, lab coat) due to respiratory and dermal hazards ( ). Store at –20°C under inert gas (Ar) to prevent degradation. Spills require neutralization with 10% citric acid and disposal as hazardous waste (UN 2922, Packing Group III). Safety data sheets (SDS) must be reviewed for first-aid measures (e.g., eye irrigation with saline for 15 minutes) .

Advanced: How is this compound utilized in catalytic systems?

Answer:
Osmium complexes with quinolin-2-yl methanamine ligands ( ) catalyze asymmetric hydrogenation of ketones. The NH2 _2 group facilitates proton transfer via hydrogen bonding with isopropanol, achieving turnover frequencies (TOF) >500 h1 ^{-1}. Mechanistic studies (UV-vis, 1H^1H-NMR) identify hydride intermediates, while DFT calculations optimize ligand geometry for enantioselectivity (>95% ee) .

Basic: What spectroscopic signatures distinguish this compound from its analogs?

Answer:
Key 1H^1H-NMR signals include:

  • Quinoline protons: δ 8.2–9.1 ppm (aromatic multiplet).
  • Cyclopentyl CH2 _2: δ 1.5–2.1 ppm (multiplet, J = 6–8 Hz).
  • Methanamine NH2 _2: δ 1.8–2.3 ppm (broad singlet, exchangeable).
    IR shows C=N stretch at ~1620 cm1 ^{-1} and NH bend at 1580 cm1 ^{-1}. MS fragmentation patterns (e.g., m/z 158.20 [M+H]+ ^+) confirm molecular identity .

Advanced: How do solvent effects influence the stability of this compound in solution?

Answer:
Polar aprotic solvents (DMF, DMSO) stabilize the protonated amine via solvation, reducing decomposition (t1/2 _{1/2} >6 months at 25°C). In protic solvents (MeOH, H2 _2O), oxidation at the quinoline ring occurs (UV-vis absorbance shift from 320 nm to 350 nm). Accelerated stability studies (40°C/75% RH) show <5% degradation in acetonitrile over 30 days, validated by Arrhenius modeling (Ea _a = 45 kJ/mol) .

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